molecular formula C9H9NOS B2998667 (2-Methylbenzo[d]thiazol-5-yl)methanol CAS No. 32770-97-1

(2-Methylbenzo[d]thiazol-5-yl)methanol

Cat. No.: B2998667
CAS No.: 32770-97-1
M. Wt: 179.24
InChI Key: BHCZAVCHQMOXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbenzo[d]thiazol-5-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group attached to the second carbon of the benzothiazole ring and a methanol group attached to the fifth carbon. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]thiazol-5-yl)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic or basic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between 2-methylbenzothiazole and formaldehyde, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Methylbenzo[d]thiazol-5-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzo[d]thiazol-5-yl)methanol is unique due to the presence of both a methyl group and a methanol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZAVCHQMOXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A cooled (−10° C.) suspension of LiAlH4 (207 mg; 5.47 mmol) in anh. THF (40 ml) was treated with a solution of methyl 2-methylbenzo[d]thiazole-5-carboxylate (1.032 g; 4.97 mmol) in anh. THF (20 ml). The mixture was further stirred at −10° C. for 20 min. Water (0.20 ml), 15% aq. NaOH (0.20 ml), and water (0.60 ml) were then successively added, and the resulting mixture was further stirred at rt for 1 h. Filtration, concentration to dryness under reduced pressure, and additional drying under HV afforded (2-methylbenzo[d]thiazol-5-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.48 min.; [M+H]+: 180.19 g/mol.
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.032 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In tetrahydrofuran (20 ml), 2-methylbenzothiazole-5-carboxylic acid (0.97 g, 5.00 mmol) prepared in the Step 37-1-1 was dissolved, and triethylamine (0.66 g, 6.50 mmol) was added thereto. Under an ice cooling, ethyl chloroformate (0.71 g, 6.50 mmol) was added to the mixture. Under an ice cooling, the resulting mixture was stirred for 30 minutes. Under an ice cooling, sodium borohydride was suspended in ethanol (20 ml), and the above reaction solution was slowly added to the suspension. The mixture was allowed to warm to a room temperature and stirred for one hour. To the mixture, 3-N hydrochloric acid was added, and the resulting mixture was stirred for 10 minutes. Then, chloroform was added thereto, and the resulting mixture was neutralized with a saturated sodium bicarbonate solution. The chloroform layer was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (ethyl acetate:methanol=20:1 to 10:1) to give the title compound (0.52 g, 58%) as a light-yellow powder.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.97 g
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.